![molecular formula C17H20N2OS B2398436 2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide CAS No. 2210055-07-3](/img/structure/B2398436.png)
2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide
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Description
Synthesis Analysis
The synthesis of thiazoles, the class of compounds to which “2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide” belongs, has been extensively studied . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .Molecular Structure Analysis
Thiazoles, including “2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide”, have resonating structures . Some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used in various chemical reactions . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as BMH-21, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
BMH-21, being a thiazole derivative, may have potential analgesic (pain-relieving) and anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been reported to possess antimicrobial and antifungal activities . Therefore, BMH-21 could potentially be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have also been found to exhibit antiviral activity . This suggests that BMH-21 could be explored for its potential use in antiviral therapies.
Diuretic Activity
BMH-21, as a thiazole derivative, may have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Anticonvulsant and Neuroprotective Activity
Thiazole derivatives have been reported to possess anticonvulsant and neuroprotective activities . This suggests that BMH-21 could potentially be used in the treatment of neurological disorders such as epilepsy.
Antitumor and Cytotoxic Activity
BMH-21 could potentially have antitumor and cytotoxic activities . For instance, thiazole derivatives have demonstrated potent effects on prostate cancer . This suggests that BMH-21 could be explored for its potential use in cancer therapies.
Potential EGFR Inhibitor
BMH-21 has been evaluated for its cytotoxic activities against EGFR high-expressed cancer cell lines . This suggests that BMH-21 could potentially be used as an EGFR inhibitor, which could be beneficial in the treatment of various types of cancers.
properties
IUPAC Name |
2-ethyl-N-(4-methylidenecyclohexyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-3-16-19-14-9-6-12(10-15(14)21-16)17(20)18-13-7-4-11(2)5-8-13/h6,9-10,13H,2-5,7-8H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGQSNMCVOMHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCC(=C)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide |
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